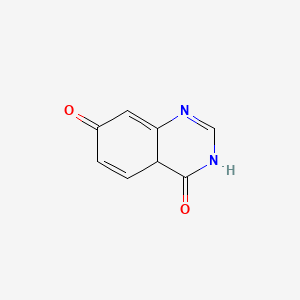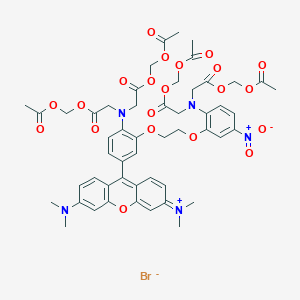
MitoP-d15 (bromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MitoP-d15 (bromide) is a deuterium-labeled version of MitoP bromide. It is a stable isotope compound used primarily in scientific research. The deuterium labeling allows for precise quantification and tracking in various biological and chemical processes. MitoP-d15 (bromide) is particularly significant in studies involving mitochondrial function and oxidative stress.
Méthodes De Préparation
The synthesis of MitoP-d15 (bromide) involves the use of deuterated triphenylphosphine. The reaction is typically carried out in boiling toluene under reflux conditions. The MitoP bromide precipitates from the solution and can be purified through recrystallization from ethanol if necessary .
Analyse Des Réactions Chimiques
MitoP-d15 (bromide) undergoes several types of chemical reactions, including:
Oxidation: It reacts with hydrogen peroxide within the mitochondrial matrix to form MitoP.
Substitution: The triphenylphosphonium group can be substituted with other functional groups to create various derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. .
Applications De Recherche Scientifique
MitoP-d15 (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study chemical reactions and pathways.
Biology: Helps in understanding mitochondrial function and oxidative stress by quantifying hydrogen peroxide levels.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mitochondrial functions
Mécanisme D'action
MitoP-d15 (bromide) exerts its effects by accumulating in the mitochondrial matrix due to the lipophilic alkyltriphenylphosphonium group. Once inside the mitochondria, it reacts with hydrogen peroxide to form MitoP. This reaction allows for the quantification of hydrogen peroxide levels, providing insights into oxidative stress and mitochondrial function .
Comparaison Avec Des Composés Similaires
MitoP-d15 (bromide) is unique due to its deuterium labeling, which provides enhanced stability and precise quantification in mass spectrometry. Similar compounds include:
MitoB: Used for detecting hydrogen peroxide in mitochondria.
MitoQ: A mitochondria-targeted antioxidant.
MitoTEMPOL: A mitochondria-targeted superoxide dismutase mimetic
MitoP-d15 (bromide) stands out due to its specific application in quantifying hydrogen peroxide levels with high precision, making it a valuable tool in oxidative stress research.
Propriétés
Formule moléculaire |
C25H22BrOP |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
(3-hydroxyphenyl)methyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D; |
Clé InChI |
SVALDZORJHFRCU-CORGUAOTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[P+](CC2=CC(=CC=C2)O)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



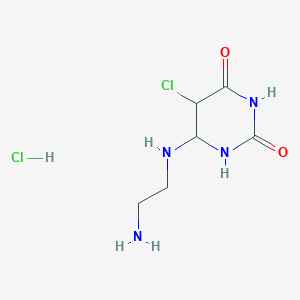

![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
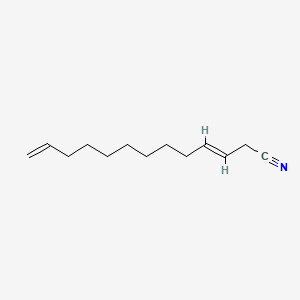
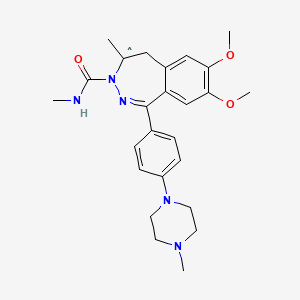
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)
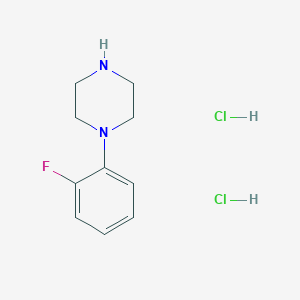
![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
